

(R)-1-(2,4-Difluorophenyl)ethanamine CAS number 791098-84-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B1592244

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An In-Depth Technical Guide to **(R)-1-(2,4-Difluorophenyl)ethanamine** (CAS: 791098-84-5)

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted not as a mere recitation of data but as a transfer of applied knowledge. **(R)-1-(2,4-Difluorophenyl)ethanamine** is more than a catalog number; it is a meticulously designed chiral building block, pivotal in modern drug discovery. The strategic placement of fluorine atoms confers unique electronic properties that can enhance metabolic stability and receptor binding affinity.^[1] Understanding its synthesis, characterization, and application is crucial for any researcher aiming to leverage its potential. This document provides the foundational expertise to do so effectively and safely.

Molecular Identity and Physicochemical Profile

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine featuring a difluorinated phenyl ring. This substitution pattern is a key bioisosteric element in medicinal chemistry, often used to modulate pharmacokinetics and pharmacodynamics.^[1] Its core properties are summarized below.

Property	Value	Source
CAS Number	791098-84-5	[2][3]
Molecular Formula	C ₈ H ₉ F ₂ N	[2][3][4]
Molecular Weight	157.16 g/mol	[2][3]
Appearance	Varies (typically a liquid)	N/A
Topological Polar Surface Area (TPSA)	26.02 Å ²	[3][4]
LogP (iLOGP)	2.01	[4]
SMILES	C--INVALID-LINK-- <chem>C1=CC=C(F)C=C1F</chem>	[4]
InChI Key	VBPKWFKAYDHOQW- RXMQYKEDSA-N	[4]

The Cornerstone of Utility: Asymmetric Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the synthesis of **(R)-1-(2,4-Difluorophenyl)ethanamine** with high enantiopurity is paramount. The most prevalent and industrially scalable strategy is the asymmetric reduction of the prochiral ketone, 2,4-difluoroacetophenone.

Rationale for Asymmetric Reduction

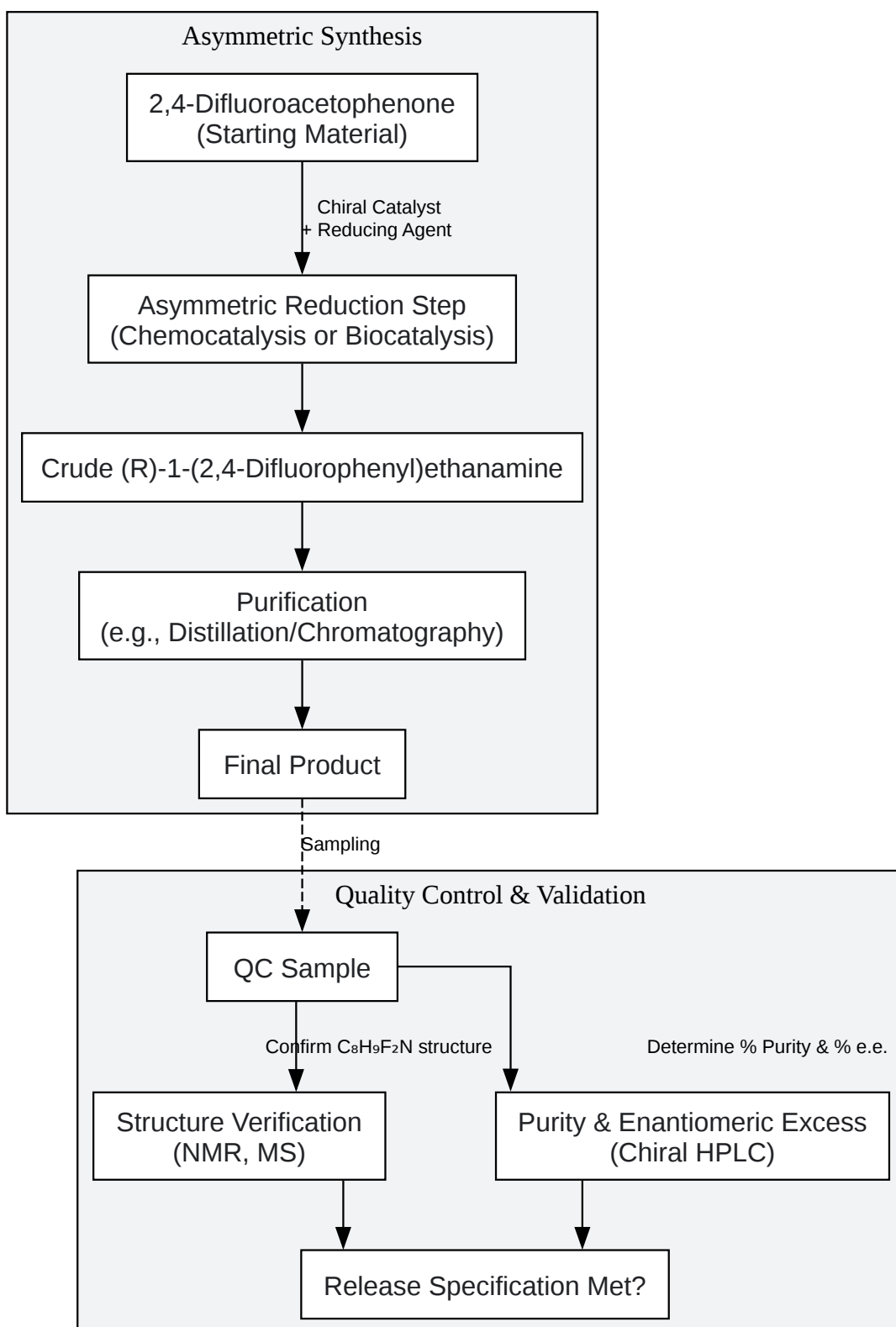
Directly producing the desired enantiomer via asymmetric synthesis is vastly more efficient than resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired isomer.[5] Asymmetric reduction of the ketone precursor is favored for its atom economy and the high levels of stereocontrol achievable with modern catalysts.

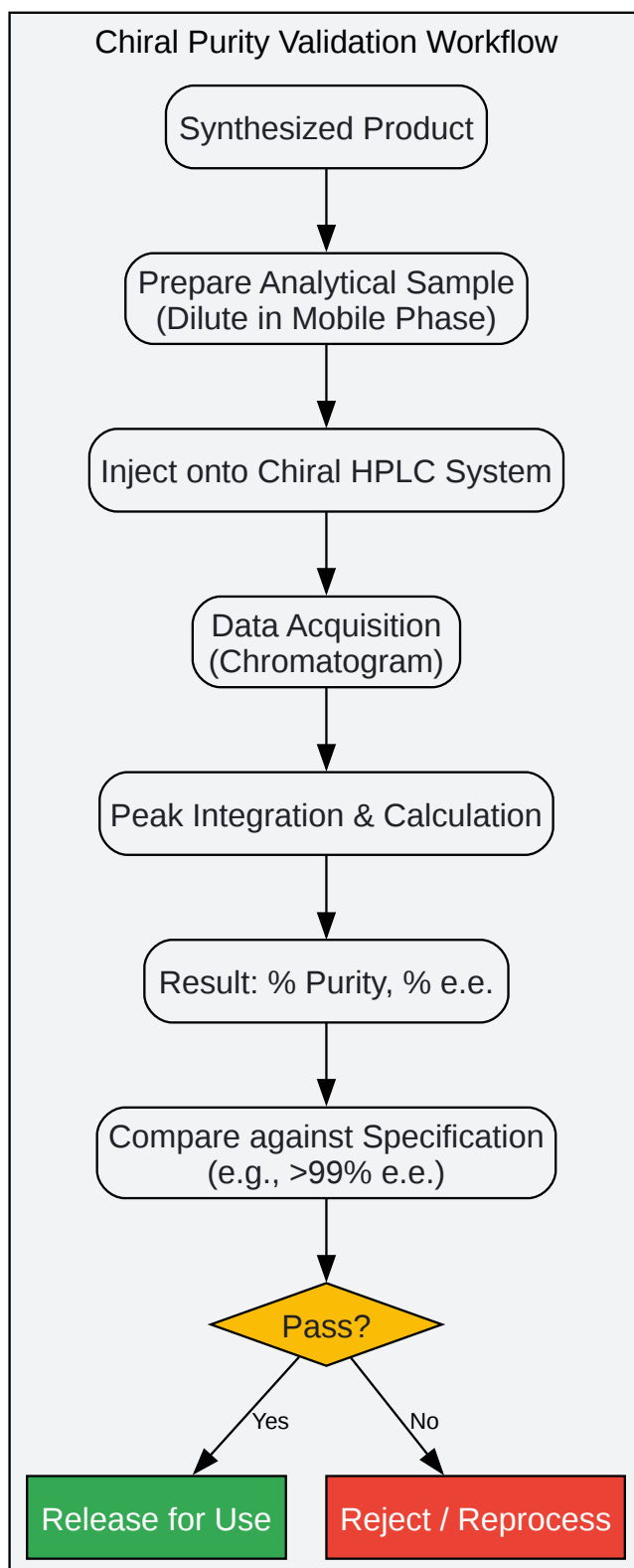
Two primary methodologies dominate this field: chemocatalysis and biocatalysis.

- Chemocatalysis: Often employs transition metal catalysts with chiral ligands or organocatalysts like Corey-Bakshi-Shibata (CBS) reagents. These methods are robust and well-understood.[6][7]

- Biocatalysis: Utilizes enzymes such as ketoreductases (KREDs) or transaminases (TAs). This approach offers exceptional selectivity under mild, environmentally friendly conditions and is a cornerstone of green chemistry.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Below is a generalized workflow illustrating the asymmetric synthesis and subsequent quality control validation.





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- To cite this document: BenchChem. [(R)-1-(2,4-Difluorophenyl)ethanamine CAS number 791098-84-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592244#r-1-2-4-difluorophenyl-ethanamine-cas-number-791098-84-5]

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